molecular formula C10H14N2O5S3 B13429584 rac-cis N-Desethyl N-Acetyl Dorzolamide

rac-cis N-Desethyl N-Acetyl Dorzolamide

Cat. No.: B13429584
M. Wt: 338.4 g/mol
InChI Key: MQRCTNZVQVRCRD-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-cis N-Desethyl N-Acetyl Dorzolamide is a metabolite and impurity of dorzolamide, a carbonic anhydrase (CA) inhibitor used to treat glaucoma by reducing intraocular pressure (IOP). Dorzolamide itself is a sulfonamide derivative that primarily inhibits CA-II in red blood cells (RBCs) and ocular tissues. The N-desethyl metabolite forms during chronic dosing and binds to CA-I and CA-II, albeit with reduced potency against CA-II compared to the parent drug . Plasma concentrations of the metabolite remain low (<15 nM), as it accumulates predominantly in RBCs . Structurally, this compound retains the thieno-thiopyran sulfonamide core of dorzolamide but undergoes N-deethylation and acetylation, altering its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C10H14N2O5S3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

InChI

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1

InChI Key

MQRCTNZVQVRCRD-YLWLKBPMSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride.

    Substitution: Sodium azide, acetone/phosphate buffer mixture.

Major Products:

Scientific Research Applications

rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:

Mechanism of Action

rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .

Comparison with Similar Compounds

Pharmacodynamic Properties

Compound hCA-II Inhibition (Ki) hCA-I Inhibition (Ki) Selectivity (CA-II/CA-I) Solubility
Dorzolamide Low nM (reference) Inactive High Moderate
rac-cis N-Desethyl N-Acetyl Dorzolamide Less potent than dorzolamide Active (CA-I) Reduced Likely lower
Compound 1 (NO-donor derivative) ~1 nM (equipotent) Lower than CA-II High Limited
Compound 6 (NO-donor derivative) ~1 nM Low activity High High (suitable for topical use)
  • Key Findings: this compound exhibits weaker CA-II inhibition than dorzolamide but retains activity against CA-I, a profile distinct from the parent drug . NO-donor derivatives (e.g., compounds 1 and 6) maintain CA-II inhibitory potency comparable to dorzolamide while introducing nitric oxide-mediated vasodilation for enhanced IOP reduction . Compound 6 combines strong CA-II inhibition with high water solubility, addressing formulation challenges seen in earlier derivatives like compounds 1 and 3 .

Efficacy in Intraocular Pressure (IOP) Reduction

Compound Maximal IOP Reduction (%) Time to Peak Effect (min) Duration of Action
Dorzolamide ~20% 60–120 4 hours (return to baseline)
Compound 1 ~20% 30–120 120 min (sustained)
Compound 6 ~25% 60 Similar to dorzolamide
Compound 20e (indirect cannabinoid enhancer) >30% 120 Exceeds dorzolamide
  • Key Findings: this compound contributes minimally to IOP reduction due to its low systemic exposure and weaker CA-II inhibition . Hybrid NO-donor derivatives (e.g., compound 6) achieve comparable or superior efficacy to dorzolamide by dual mechanisms: CA inhibition and NO-mediated vasodilation . Non-CA inhibitors like compound 20e demonstrate novel pathways for IOP reduction, surpassing dorzolamide in potency when administered at lower concentrations .

Structural and Metabolic Comparisons

Metabolism and Stability

  • Dorzolamide : Metabolized primarily via N-deethylation to this compound, which accumulates in RBCs but lacks therapeutic significance due to low plasma levels .
  • Isotonitazene Analogs : Unlike this compound, N-Desethyl Isotonitazene (a metabolite of isotonitazene) is pharmacologically active as a standalone opioid, highlighting the variability in metabolic outcomes across drug classes .

Structural Modifications and Activity

  • NO-Donor Linkers: Addition of nitrate esters (e.g., compounds 1–5) preserves CA-II inhibition while introducing NO-mediated effects. Benzyl nitrate spacers reduce selectivity compared to alkyl linkers .
  • Acetylation Effects : N-acetylation in this compound reduces CA-II binding affinity, underscoring the importance of the ethylamine group in dorzolamide’s activity .

Clinical and Formulation Considerations

  • Safety Profile: this compound’s RBC accumulation raises theoretical concerns for long-term CA-I inhibition, though clinical toxicity remains unobserved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.